

Z-Arg-Arg-AMC Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Z-Arg-Arg-AMC hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the fluorogenic substrate **Z-Arg-Arg-AMC hydrochloride**, a vital tool for the study of cysteine proteases. This document outlines its chemical properties, detailed experimental applications, and its role within relevant biological pathways.

Core Properties of Z-Arg-Arg-AMC Hydrochloride

Z-Arg-Arg-AMC hydrochloride is a synthetic peptide substrate primarily used to measure the activity of cathepsin B, a lysosomal cysteine protease. The substrate consists of a dipeptide sequence (Arginine-Arginine) linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). In its intact form, the molecule is non-fluorescent. Enzymatic cleavage by proteases such as cathepsin B releases the AMC group, resulting in a quantifiable fluorescent signal.

Discrepancies in the reported molecular weight and chemical formula exist across various suppliers, which may be attributed to different salt forms or hydration states. The table below summarizes the physicochemical properties reported by prominent chemical suppliers.

Property	Value	Source
Molecular Weight	658.15 g/mol	MedChemExpress[1]
621.3 g/mol	Echelon Biosciences[2]	
621.69 g/mol	Sigma-Aldrich[3]	
Chemical Formula	C30H40ClN9O6	MedChemExpress[1]
C30H39N9O6 (for hydrochloride)	Sigma-Aldrich[3]	
CAS Number	136132-67-7	MedChemExpress, Sigma-Aldrich[1][3]
88937-61-5	Echelon Biosciences[2]	
Appearance	White to off-white solid	MedChemExpress[1]
Excitation Wavelength	~365 nm	BenchChem[4]
Emission Wavelength	~450 nm	BenchChem[4]

Enzymatic Activity and Kinetic Parameters

Z-Arg-Arg-AMC is a well-established substrate for cathepsin B. The kinetic parameters of this interaction can be influenced by factors such as pH.

Enzyme	Km Value	pH	Temperature	Source
Cathepsin B	0.39 mM	6.0	40 °C	Sigma-Aldrich[5]
Cathepsin B	460 µM	7.0	37 °C	

Experimental Protocols: Measuring Cathepsin B Activity

The enzymatic cleavage of **Z-Arg-Arg-AMC hydrochloride** is a widely used method to determine cathepsin B activity in various samples, including cell lysates and live cells.

Fluorometric Assay for Cathepsin B Activity in a Microplate Reader

This protocol is designed for high-throughput screening and quantitative analysis of cathepsin B activity.

Materials:

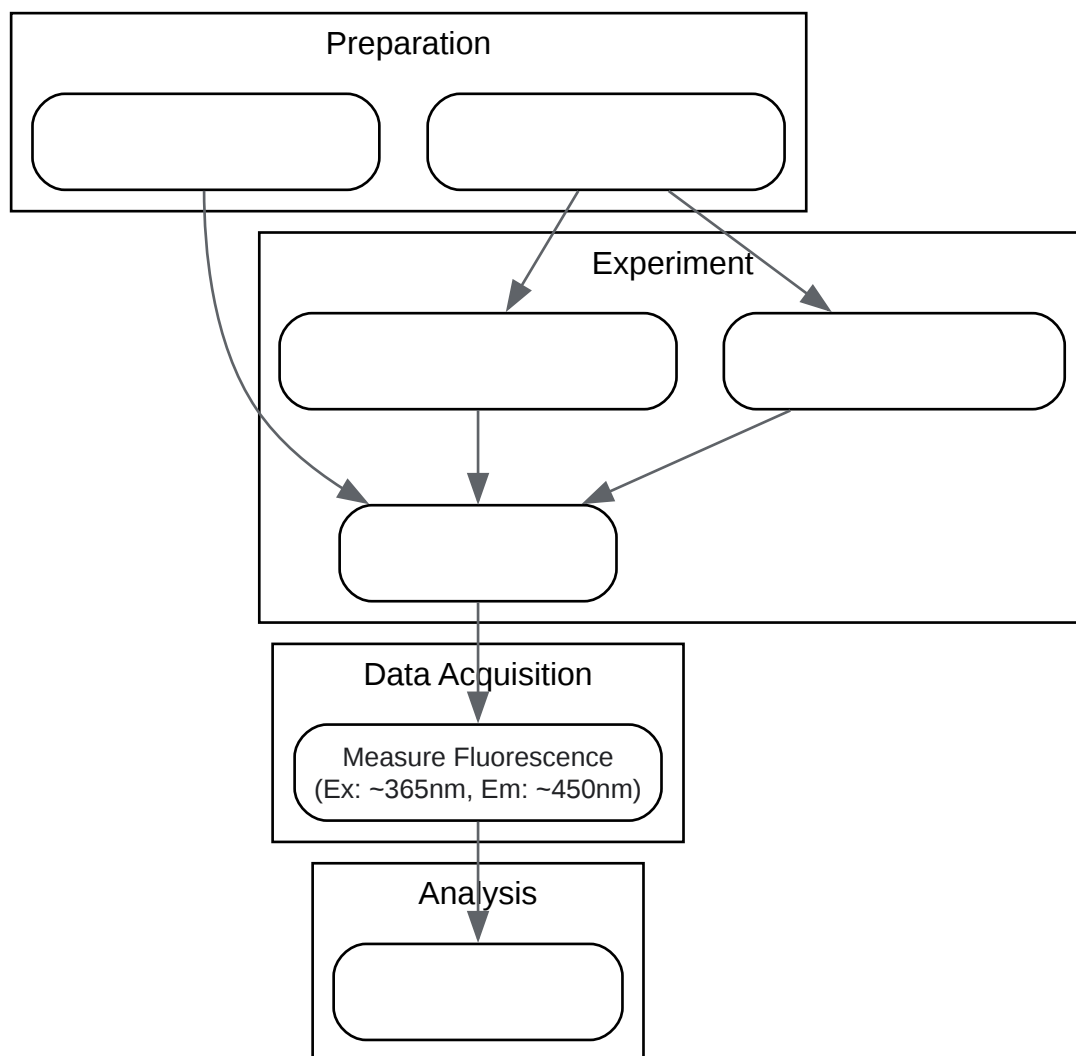
- Black-walled, clear-bottom 96-well plates
- **Z-Arg-Arg-AMC hydrochloride** substrate
- Phenol red-free cell culture medium
- Cathepsin B inhibitor (e.g., CA-074) as a negative control
- DMSO for dissolving substrate and inhibitor
- Fluorescence microplate reader with appropriate filters for AMC

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of Z-Arg-Arg-AMC in DMSO.
 - Prepare a stock solution of a cathepsin B inhibitor (e.g., 10 mM CA-074 in DMSO).[4]
- Plate Setup:
 - Sample Wells: Cells treated with the experimental compound.
 - Negative Control Wells: Untreated cells.
 - Inhibitor Control Wells: Cells pre-treated with a cathepsin B inhibitor for 30-60 minutes.[4]
 - Blank Wells: Medium only (no cells) with the substrate to measure background fluorescence.[4]

- Substrate Addition:
 - Prepare a 2X working solution of Z-Arg-Arg-AMC in pre-warmed, serum-free medium.
 - Remove the existing medium from the wells (or half the volume) and add an equal volume of the 2X substrate solution to achieve a final working concentration, typically between 10-50 μ M.[4]
- Measurement:
 - Immediately begin kinetic readings using a fluorescence microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.[4]

Workflow for Cathepsin B Activity Assay



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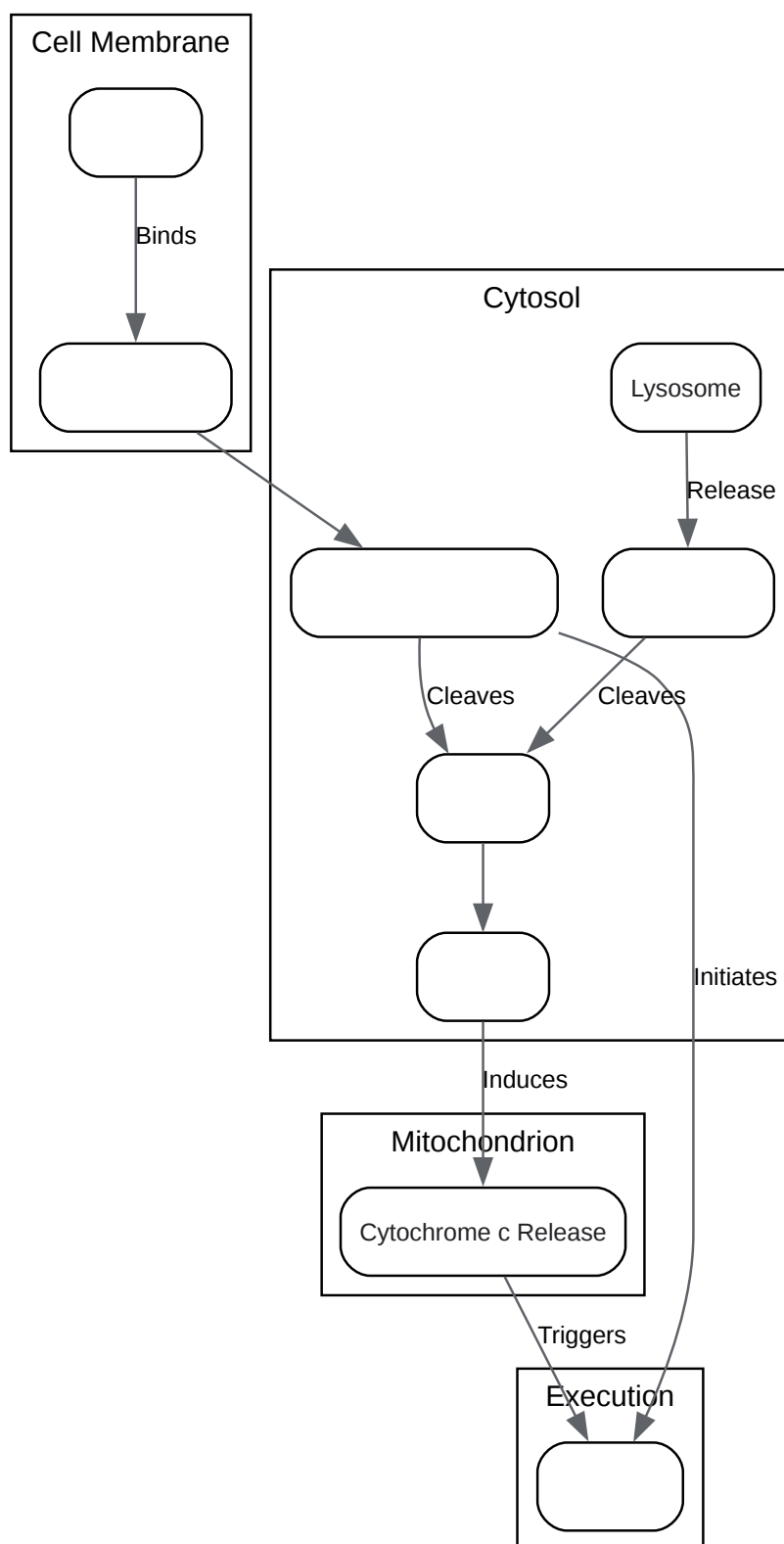
Cathepsin B Activity Assay Workflow

Role in Signaling Pathways: Cathepsin B in Apoptosis

Cathepsin B is a key player in various cellular processes, including apoptosis (programmed cell death). Under certain conditions, such as stimulation by tumor necrosis factor (TNF), cathepsin B can be released from the lysosome into the cytosol. In the cytosol, it can participate in the apoptotic cascade.[6][7][8]

One of the key mechanisms involves the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family. Truncated Bid (tBid) then translocates to the mitochondria, inducing the release of cytochrome c. This, in turn, triggers the activation of caspases, which are the executioners of apoptosis.[9] Cathepsin B can act downstream of caspase activation in the TNF-triggered apoptosis cascade.[6][7]

Simplified TNF-Induced Apoptosis Pathway Involving Cathepsin B



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TNF-Induced Apoptosis Pathway

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